molecular formula C12H21NO4 B8256812 O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B8256812
M. Wt: 243.30 g/mol
InChI Key: AUABPENEDJXJQH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and methyl ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. One common method includes the reaction of pyrrolidine-1,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-methylpyrrolidine-1,3-dicarboxylate
  • Methyl 3-methylpyrrolidine-1,3-dicarboxylate
  • tert-Butyl 3-methylpyrrolidine-1-carboxylate

Uniqueness

O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is unique due to its dual ester groups, which provide enhanced reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABPENEDJXJQH-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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